Benzoylformic acid
Overview
Description
Synthesis Analysis
Benzoylformic acid can be synthesized through various methods. One method involves the hydrolysis of benzoyl cyanide by a newly isolated Rhodococcus sp., optimized in an aqueous-toluene biphasic system for efficient production (He et al., 2012). Another synthesis route starts with benzene, undergoing a Friedel-Crafts reaction with acetic anhydride, followed by oximation and hydrolysis to yield benzoylformic acid (Li et al., 2009).
Molecular Structure Analysis
The molecular structure of benzoylformic acid is characterized by a benzoyl group attached to a formic acid moiety. This structure plays a crucial role in its reactivity and interactions with other molecules. Detailed structural and kinetic analyses of enzymes interacting with benzoylformic acid, such as benzoylformate decarboxylase, provide insights into the enzyme's mechanism and the importance of benzoylformic acid's structure in biochemical processes (Polovnikova et al., 2003).
Chemical Reactions and Properties
Benzoylformic acid undergoes several chemical reactions, including electrocatalytic reduction to mandelic acid in the presence of methyl viologen (Park et al., 1995), and decarbonylation reactions yielding benzoic acid and other products depending on the conditions (Yonezawa et al., 2000). These reactions highlight the chemical versatility of benzoylformic acid.
Physical Properties Analysis
The physical properties of benzoylformic acid, such as solubility, melting point, and boiling point, are essential for its handling and application in various chemical processes. While specific values for these properties are not directly provided in the reviewed literature, they can be inferred from the conditions used in synthesis and reaction setups.
Chemical Properties Analysis
The chemical properties of benzoylformic acid, including acidity, reactivity, and its role as a substrate or product in enzymatic reactions, are well-documented. For instance, its role as a substrate in the biosynthesis of (R)-(-)-mandelic acid through microbial production indicates its chemical utility (Kanzaki et al., 1990). Additionally, the electrochemical behavior and reduction in ionic liquids have been investigated, showing excellent performance without additional supporting electrolytes (Lu et al., 2010).
Scientific Research Applications
Agrochemistry, Medicine, and Pharmacology : Benzoylformic acid is utilized in agrochemistry, medicine, and pharmacology, with different synthesis methods and their respective advantages and disadvantages (Lei Jin-hai, 2008).
Enzyme Reactions : It acts as a substrate for benzoylformate decarboxylase, an enzyme in Pseudomonas putida that catalyzes the decarboxylation of α-keto acids, yielding benzaldehyde and CO2 (G. Hegeman, 1970).
Food, Cosmetic, and Pharmaceutical Industries : As a derivative of benzoic acid, it is widely used in the food, cosmetic, hygiene, and pharmaceutical industries as preservatives and flavoring agents (A. D. del Olmo et al., 2017).
Chemical Synthesis : Various methods exist for the synthesis of benzoylformic acid, including routes starting from benzene, which have implications for industrial-scale production (Gui-yin Li et al., 2009).
Analytical Chemistry : Colorimetry is used as a method for analyzing benzoylformic acid content in ferments, aiding in monitoring production processes of certain chemicals like D-mandelic acid (Ding Ping, 2007).
Thermal Decomposition Studies : Its thermal decomposition into carbon dioxide and benzaldehyde has been studied, providing insights into the chemical kinetics of such processes (R. Taylor, 1991).
Biotechnology Applications : The biosynthesis of benzoylformic acid from benzoyl cyanide by Rhodococcus sp. in a biphasic system suggests potential industrial applications (Yucai He et al., 2012).
Microbial Production : Saccharomycopsis lipolytica has been identified as an effective producer of benzoylformic acid from DL-phenylglycine (H. Kanzaki et al., 1990).
Enzymatic Studies : The enzyme phenylglyoxylate:NAD+ oxidoreductase, involved in anaerobic phenylalanine metabolism in Azoarcus evansii, has potential applications in understanding anaerobic aromatic metabolism (W. Hirsch et al., 1998).
Electrochemical Applications : The electrocatalytic reduction of benzoylformic acid to mandelic acid using methyl viologen and cyclodextrins shows potential for efficient chemical synthesis (J. Park et al., 1995).
Safety And Hazards
Benzoylformic acid may cause skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray of Benzoylformic acid . In case of skin contact, it is advised to wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes .
Future Directions
There are ongoing researches on the use of Benzoylformic acid in various chemical reactions. For instance, it is being used in a palladium-catalyzed oxime ether-directed ortho-selective benzoylation . It is also being studied for its role in the synthesis of α-ketoamides . These studies indicate the potential of Benzoylformic acid in future chemical and pharmaceutical applications.
properties
IUPAC Name |
2-oxo-2-phenylacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O3/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAQJJMHZNSSFSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
43165-51-1 (sodium), 52009-50-4 (calcium), 63468-90-6 (potassium) | |
Record name | Phenylglyoxylic acid | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611734 | |
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DSSTOX Substance ID |
DTXSID80209993 | |
Record name | Phenylglyoxylic acid | |
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Molecular Weight |
150.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellow crystalline solid; [Sigma-Aldrich MSDS], Solid | |
Record name | Phenylglyoxylic acid | |
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Record name | Phenylglyoxylic acid | |
Source | Human Metabolome Database (HMDB) | |
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Solubility |
920.0 mg/mL at 0 °C | |
Record name | Benzoylformic Acid | |
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Record name | Phenylglyoxylic acid | |
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Product Name |
Benzoylformic acid | |
CAS RN |
611-73-4 | |
Record name | Phenylglyoxylic acid | |
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Record name | Phenylglyoxylic acid | |
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Record name | Benzoylformic Acid | |
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Record name | Phenylglyoxylic acid | |
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Record name | Benzoylformic acid | |
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Record name | PHENYLGLYOXYLIC ACID | |
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Record name | Phenylglyoxylic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001587 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
66 °C | |
Record name | Benzoylformic Acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02279 | |
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Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Phenylglyoxylic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001587 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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Citations
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